Increased Lipophilicity Relative to 2‑Methoxy Analog Influences Partitioning and Bioavailability Predictions
2‑Ethoxy‑3‑nitroimidazo[1,2‑a]pyridine exhibits a computed XLogP3‑AA of 2.6, compared with 2.2 for its direct 2‑methoxy analog . This logP difference of 0.4 units corresponds to a roughly 2.5‑fold higher predicted partition coefficient, suggesting that the ethoxy derivative will reside preferentially in lipophilic environments, a property that can be deliberately exploited when designing synthetic routes that require non‑polar organic phases.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.6 |
| Comparator Or Baseline | 2‑Methoxy‑3‑nitroimidazo[1,2‑a]pyridine, XLogP3‑AA = 2.2 |
| Quantified Difference | ΔXLogP = +0.4 (approx. 2.5‑fold higher predicted partition coefficient) |
| Conditions | Computed by XLogP3 algorithm version 3.0 (PubChem release 2021.05.07) |
Why This Matters
A higher logP can improve retention on reverse‑phase HPLC and reduce aqueous solubility, both critical factors for intermediate purification and for understanding the lipophilic contribution of the fragment during lead optimization.
- [1] PubChem. Computed XLogP3‑AA for 2‑Ethoxy‑3‑nitroimidazo[1,2‑a]pyridine (CID 11586506) and 2‑Methoxy‑3‑nitroimidazo[1,2‑a]pyridine (CID 12428941). https://pubchem.ncbi.nlm.nih.gov (accessed 2026‑05‑10). View Source
